ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
Description
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-piperazine ring system. The molecule includes a ketone group at position 4 and an ethyl ester moiety at position 6, with stereochemical specificity at the 6S and 8aS positions (Figure 1). The compound’s synthesis typically involves multi-step reactions, including cyclization and esterification, as inferred from analogous procedures in related pyrrolo-piperazine derivatives (e.g., General Procedure X in ). Its structural complexity necessitates advanced characterization techniques such as NMR, IR, and X-ray crystallography, as highlighted in and .
Properties
CAS No. |
473923-54-5 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl (6S,8aS)-4-oxo-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-5-11-6-9(13)12(7)8/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
LMNSDABWIORHPT-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]2N1C(=O)CNC2 |
Canonical SMILES |
CCOC(=O)C1CCC2N1C(=O)CNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]piperazine Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the bicyclic core structure.
Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be contextualized against related compounds, as outlined below:
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Pyrazolo[1,5-a]pyrazine derivatives (e.g., CAS 1029721-02-5) exhibit lower similarity (0.79) due to differences in ring saturation and substituent positioning.
Methyl esters () offer reduced steric hindrance but lower metabolic stability compared to ethyl esters.
Stereochemical Considerations: The (6S,8aS) configuration in the target compound likely imposes a specific ring puckering geometry, as defined by Cremer-Pople coordinates (). This contrasts with non-chiral analogs (e.g., derivatives), which lack stereochemical constraints.
Synthetic Pathways: Synthesis of the target compound may involve cyclization strategies similar to those in (e.g., coupling ethyl esters with bicyclic amines). highlights the use of monochloroacetic acid and phenyl isothiocyanate for functionalizing heterocycles, suggesting adaptable methods for introducing oxo or thioamide groups.
Biological Activity
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique octahydropyrrolo structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 198.23 g/mol.
Research indicates that compounds within the piperazine family, including this compound, can interact with various neurotransmitter systems. The following mechanisms have been identified:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft .
- Dopaminergic Activity : Some studies suggest that piperazine derivatives can modulate dopamine release and reuptake, potentially impacting mood and cognitive functions .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by these microorganisms.
Neuropharmacological Effects
In animal models, the compound has been evaluated for its neuropharmacological effects. Notable observations include:
- Anxiolytic Effects : Behavioral tests indicated that administration of the compound reduced anxiety-like behaviors in rodents.
- Cognitive Enhancement : The compound has shown promise in improving memory retention in tasks requiring spatial navigation.
Case Studies
- Animal Model Study : A study involving mice demonstrated that this compound administered at doses of 10 mg/kg improved performance in the Morris water maze test compared to control groups. This suggests enhancement in spatial memory and learning capabilities.
- In Vitro Study on Acetylcholinesterase : A series of assays revealed that the compound inhibited acetylcholinesterase with an IC50 value of 50 µM. This inhibition is significant as it may lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
